5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features multiple functional groups, including morpholine, oxazole, thiazolidine, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic synthesis. Key steps may include:
- Formation of the oxazole ring through cyclization reactions.
- Introduction of the thiazolidine ring via condensation reactions.
- Attachment of the morpholine group through nucleophilic substitution.
- Final assembly of the compound through coupling reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of high-purity starting materials.
- Optimization of temperature, pressure, and solvent conditions.
- Implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazolidine ring.
Reduction: Reduction reactions can occur at the oxazole ring or nitrile group.
Substitution: Nucleophilic or electrophilic substitution reactions may take place at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with unique properties.
Biology and Medicine
Drug Development: Potential as a lead compound for the development of new pharmaceuticals.
Biological Probes: Use in the study of biological pathways and mechanisms.
Industry
Polymer Science: Incorporation into polymers to enhance properties such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(morpholin-4-yl)-2-{(E)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile: Similar in structure but with variations in functional groups.
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Oxazole derivatives: Compounds with oxazole rings and varying functional groups.
Uniqueness
The uniqueness of This compound lies in its combination of multiple functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C17H18N4O4S2 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
5-morpholin-4-yl-2-[(E)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C17H18N4O4S2/c18-9-12-16(20-3-6-23-7-4-20)25-14(19-12)8-13-15(22)21(17(26)27-13)10-11-2-1-5-24-11/h8,11H,1-7,10H2/b13-8+ |
InChI Key |
IQHXSPOPTGJIMU-MDWZMJQESA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C\C3=NC(=C(O3)N4CCOCC4)C#N)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=NC(=C(O3)N4CCOCC4)C#N)SC2=S |
Origin of Product |
United States |
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